molecular formula C12H10FNO4 B13690144 3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid

Cat. No.: B13690144
M. Wt: 251.21 g/mol
InChI Key: NPEQHFFOBLGNDC-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid is an isoxazole derivative characterized by a fluorinated and methoxylated aromatic ring, a methyl-substituted isoxazole core, and a carboxylic acid functional group. Its molecular formula is C₁₂H₁₀FNO₄, with a molecular weight of 269.22 g/mol. The compound’s structural uniqueness arises from the synergistic effects of its substituents:

  • 3-Fluoro-4-methoxyphenyl group: The electron-withdrawing fluorine atom and electron-donating methoxy group create a polarized aromatic system, influencing reactivity and binding interactions.
  • 5-Methylisoxazole: Enhances steric bulk and modulates electronic properties of the heterocyclic ring.
  • Carboxylic acid: Provides hydrogen-bonding capacity and ionic solubility, critical for biological interactions.

Properties

Molecular Formula

C12H10FNO4

Molecular Weight

251.21 g/mol

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)-5-methyl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C12H10FNO4/c1-6-10(12(15)16)11(14-18-6)7-3-4-9(17-2)8(13)5-7/h3-5H,1-2H3,(H,15,16)

InChI Key

NPEQHFFOBLGNDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC(=C(C=C2)OC)F)C(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions are best understood through comparisons with analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity Key Differences
3-(3-Fluoro-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid C₁₂H₁₀FNO₄ 3-Fluoro-4-methoxy, methylisoxazole, carboxylic acid Anti-inflammatory candidate (theoretical) Reference compound
3-(2-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₈FNO₃ 2-Fluorophenyl Unspecified (Similarity Index: 0.89) Fluorine position alters electronic effects; reduced steric hindrance
3-(4-Fluoro-3-methylphenyl)-5-methylisoxazole-4-carboxylic acid C₁₂H₁₀FNO₃ 4-Fluoro-3-methyl Anti-inflammatory potential Methyl vs. methoxy group: increased lipophilicity but reduced polarity
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid C₁₁H₇ClFNO₃ 2-Chloro-6-fluoro Antibacterial (impurity in flucloxacillin) Chlorine introduces larger atomic radius; dual halogens enhance bioactivity
3-(4-Fluoro-2-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid C₁₂H₁₀FNO₄ 4-Fluoro-2-methoxy Unspecified (structural analog) Methoxy position shifts electronic distribution; potential for varied receptor binding
5-Methyl-3-phenylisoxazole-4-carboxylic acid C₁₁H₉NO₃ Phenyl (no halogens) Baseline activity studies Absence of fluorine/methoxy reduces electronic modulation

Key Findings:

Substituent Position and Electronic Effects: The 3-fluoro-4-methoxy configuration in the target compound creates a unique electronic profile compared to analogs with substituents at positions 2 or 6 (e.g., ). This positioning enhances dipole interactions in biological systems .

Functional Group Impact :

  • Methoxy vs. Methyl : Methoxy groups enhance polarity and hydrogen-bonding capacity compared to methyl, influencing pharmacokinetics (e.g., 3-(4-Fluoro-3-methylphenyl) analog in ).
  • Carboxylic Acid : Essential for salt formation and solubility; ester derivatives (e.g., ethyl esters in ) show altered bioavailability but reduced target affinity .

Biological Activity Trends: Halogenated Derivatives: Fluorine and chlorine substituents correlate with antimicrobial and anti-inflammatory activities (). The target compound’s dual electron effects (fluoro + methoxy) may optimize receptor binding for inflammation modulation . Non-Halogenated Analogs: Simpler structures (e.g., 5-methyl-3-phenylisoxazole-4-carboxylic acid) exhibit weaker bioactivity, underscoring the importance of halogen/methoxy groups .

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